molecular formula C11H14O3 B2944163 2-(Phenoxymethyl)butanoic acid CAS No. 1891211-77-0

2-(Phenoxymethyl)butanoic acid

Cat. No.: B2944163
CAS No.: 1891211-77-0
M. Wt: 194.23
InChI Key: MYACMNXEFKCMRH-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)butanoic acid is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of a phenoxy group attached to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenoxymethyl)butanoic acid typically involves the reaction of phenol with butanoic acid derivatives. One common method is the esterification of phenol with butanoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid, and the process is typically carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions is crucial in industrial settings to ensure cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(Phenoxymethyl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted phenoxy derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of the carboxylic acid group can produce butanol or butanal.

Scientific Research Applications

2-(Phenoxymethyl)butanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Phenoxymethyl)butanoic acid involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with basic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenoxymethyl)propanoic acid
  • 2-(Phenoxymethyl)pentanoic acid
  • 2-(Phenoxymethyl)hexanoic acid

Uniqueness

2-(Phenoxymethyl)butanoic acid is unique due to its specific chain length and the presence of the phenoxy group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(phenoxymethyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-9(11(12)13)8-14-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYACMNXEFKCMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1891211-77-0
Record name 2-(phenoxymethyl)butanoic acid
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